![molecular formula C15H14BrNO3S B2823648 N-{2-[(4-溴苯基)磺酰]乙基}苯甲酰胺 CAS No. 338955-76-3](/img/structure/B2823648.png)

N-{2-[(4-溴苯基)磺酰]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

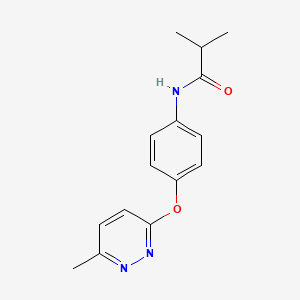

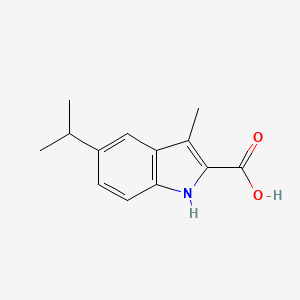

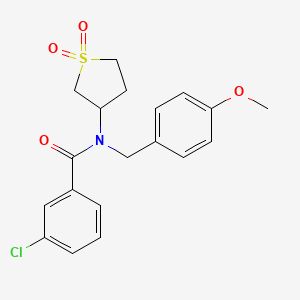

“N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide” is a chemical compound . It has a molecular formula of C15H14BrNOS .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide. The specific synthesis of “N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide” would likely involve the reaction of 2-[(4-bromophenyl)sulfonyl]ethylamine with benzoic acid or a derivative thereof.Molecular Structure Analysis

The molecular structure of “N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide” would consist of a benzene ring attached to a carboxamide group, with a sulfonyl group further attached to an ethyl chain . The bromophenyl group is attached to the sulfonyl group .Chemical Reactions Analysis

The compound, like other sulfonamides, could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions .科学研究应用

碳酸酐酶抑制

芳香磺酰胺抑制剂,包括与 N-{2-[(4-溴苯基)磺酰基]乙基}苯甲酰胺在结构上相关的化合物,已被制备出来并作为碳酸酐酶 (CA) 同工酶的抑制剂进行测定。这些化合物表现出纳摩尔半数最大抑制浓度 (IC50),范围从 58 到 740 nmol/L,对研究的同工酶表现出不同的活性,对同工酶 hCA XII 具有最低的亲和力 (Supuran 等人,2013)。

环缩合反应的新型试剂

N-溴磺酰胺试剂,类似于 N-{2-[(4-溴苯基)磺酰基]乙基}苯甲酰胺,已被合成并表征,以了解其作为催化剂合成 4,4'-(芳基亚甲基)-双(3-甲基-1-苯基-1H-吡唑-5-醇)的效率,通过一锅伪五组分缩合反应。这种方法提供了诸如使用无毒材料、高产率和清洁后处理等优势 (Khazaei 等人,2014)。

心脏电生理活动

对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究,它们在结构上与所述化合物相关,揭示了它们在体外浦肯野纤维测定中与已知的选择性 III 类药物相当的效力。这些研究表明 1H-咪唑-1-基部分作为产生 N-取代苯甲酰胺系列中 III 类电生理活性的可行替代物 (Morgan 等人,1990)。

胃食管反流病治疗

JNJ‐26070109,一种新型胆囊收缩素 CCK2 受体拮抗剂,与 N-{2-[(4-溴苯基)磺酰基]乙基}苯甲酰胺具有相似的官能团,已显示出抑制胃酸分泌和预防大鼠奥美拉唑诱导的酸反弹的功效。这代表了治疗胃食管反流病 (GORD) 的一种新机制 (Barrett 等人,2012)。

恶性疟原虫烯酰-ACP 还原酶抑制剂

溴苯并噻吩甲酰胺衍生物,类似于 N-{2-[(4-溴苯基)磺酰基]乙基}苯甲酰胺,已被确定为恶性疟原虫烯酰基酰基载体蛋白 (ACP) 还原酶 (PfENR) 的有效、缓慢紧密结合抑制剂,显示出开发有效抗疟药的希望 (Banerjee 等人,2011)。

未来方向

属性

IUPAC Name |

N-[2-(4-bromophenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWFAKQPPDFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)